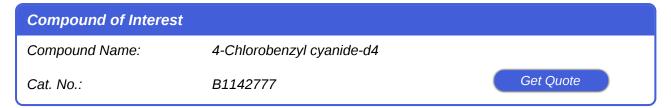


Certificate of Analysis: 4-Chlorobenzyl cyanided4 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of **4-Chlorobenzyl cyanide-d4**, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the key analytical tests, experimental protocols, and data interpretation necessary to ensure the identity, purity, and isotopic integrity of this critical reagent.

Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a representative batch of **4-Chlorobenzyl cyanide-d4**.



| Test | Method | Specification | Result |
|---------------------|--|---|-------------------|
| Appearance | Visual Inspection | Colorless to light yellow liquid or solid | Conforms[1][2][3] |
| Identity | Infrared Spectroscopy | Conforms to reference spectrum | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Purity (GC-MS) | Gas Chromatography- Mass Spectrometry | ≥ 98.0% | 99.6% |
| Isotopic Enrichment | ¹ H-NMR | ≥ 98.0 atom % D | 99.2 atom % D |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Identity by Infrared (IR) Spectroscopy

Objective: To confirm the chemical identity of the material by comparing its infrared spectrum to that of a known reference standard.

Methodology:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A thin film of the sample is prepared between two potassium bromide (KBr) plates.
- Analysis: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).[4]
- Interpretation: The resulting spectrum, a unique molecular "fingerprint," is compared to the spectrum of a certified reference standard of 4-Chlorobenzyl cyanide. The presence of characteristic absorption bands for the aromatic ring, nitrile group (C≡N), and C-Cl bond confirms the identity of the compound.[5]



Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the sample by separating it from any non-volatile impurities.

Methodology:

- Instrument: HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm) is typically used for the separation of aromatic nitriles.
- Mobile Phase: A gradient mixture of acetonitrile and water is commonly employed.
- Injection Volume: 10 μL.
- Flow Rate: 1.0 mL/min.
- · Detection: UV detection at 210 nm.
- Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify any volatile impurities in the sample.

Methodology:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
- Carrier Gas: Helium at a constant flow rate.



- · Injection: A split injection is used.
- Temperature Program: A temperature gradient is programmed to ensure separation of all volatile components.
- Detection: The mass spectrometer is operated in full scan mode to identify any impurities based on their mass spectra.
- Quantification: Purity is determined by the area percentage of the main peak.

Isotopic Enrichment by Proton Nuclear Magnetic Resonance (¹H-NMR)

Objective: To determine the degree of deuteration at the specified positions.

Methodology:

- Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-25 mg of the sample is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not contain residual protons in the region of interest. The solution is filtered into an NMR tube.
- Analysis: A quantitative ¹H-NMR spectrum is acquired.
- Interpretation: The isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal in the molecule (e.g., aromatic protons).

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To identify and quantify any residual solvents from the manufacturing process, ensuring compliance with regulatory guidelines such as USP <467>.

Methodology:

Instrument: Headspace sampler coupled to a GC-MS system.

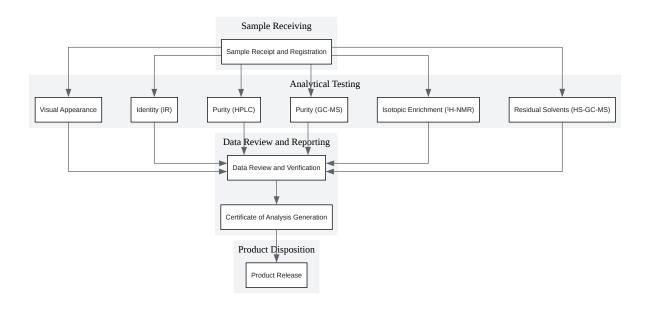


- Sample Preparation: A known amount of the sample is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
- Headspace Parameters: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
- GC-MS Analysis: A portion of the headspace gas is automatically injected into the GC-MS for separation and detection.
- Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical testing for the quality control of **4-Chlorobenzyl cyanide-d4**.





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Caption: Quality Control Workflow for 4-Chlorobenzyl cyanide-d4.

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